Euglobal Ia1

Description

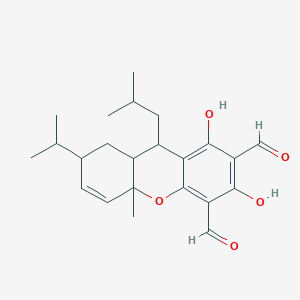

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAXPYWXIWWHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77844-93-0 | |

| Record name | Euglobal Ia1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77844-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euglobal Ia1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Detailed Research Findings

Chemical Properties and Structural Features

This compound has the molecular formula CHO and a molecular weight of 386.488 g/mol acs.orguni.lunih.gov. Its PubChem Compound Identifier (CID) is 3530567, and its CAS Registry Number is 77844-93-0 acs.orguni.lunih.gov. Structurally, this compound is classified as a xanthene, which are polycyclic aromatic compounds containing a xanthene moiety consisting of two benzene (B151609) rings joined by a pyran ring scribd.comnih.gov.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source Index |

| Molecular Formula | CHO | acs.orguni.lunih.gov |

| Molecular Weight | 386.488 g/mol | acs.orguni.lunih.gov |

| PubChem CID | 3530567 | metabolomicsworkbench.orguni.lunih.gov |

| CAS Number | 77844-93-0 | acs.orguni.lunih.gov |

| Compound Class | Xanthene, Acylphloroglucinol | cabidigitallibrary.orgscribd.comnih.gov |

| IUPAC Name | 1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde | uni.lunih.gov |

Eucalyptus globulus Investigations

Biological Activity: Antifungal Effects

One specific area of detailed research on this compound has highlighted its antifungal properties. Studies have demonstrated that this compound exhibits antifungal activity against Staphylococcus aureus researchgate.netcolab.wsacs.org. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound against Staphylococcus aureus were both determined to be 16 μg/mL researchgate.netcolab.wsacs.org.

Table 2: Antifungal Activity of this compound

| Target Organism | Activity Type | MIC (μg/mL) | MFC (μg/mL) | Source Index |

| Staphylococcus aureus | Antifungal | 16 | 16 | researchgate.netcolab.wsacs.org |

Structural Elucidation and Stereochemical Determination

Spectroscopic Methods for Planar Structure Elucidation

The determination of the planar structure of Euglobal Ia1—that is, the sequential arrangement of atoms and bonds—was primarily achieved through the application of advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov

NMR spectroscopy has been a cornerstone in identifying the molecular framework of euglobals, including this compound. researchgate.netresearchgate.net Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to piece together the connectivity of the molecule, which consists of a phloroglucinol (B13840) core linked to a monoterpene unit. mdpi.comnih.gov

While a complete, publicly available assignment of all NMR signals for this compound is scarce, the structural features give rise to characteristic resonances. A quantitative NMR (qNMR) method developed for the analysis of euglobals in Eucalyptus loxophleba provides insight into the key signals used for identifying and quantifying α/β-phellandrene adducts, the class to which this compound belongs. researchgate.net

Key structural features identified by NMR include:

Phloroglucinol Moiety : Signals corresponding to hydroxyl groups and formyl protons (CHO) are typically observed.

Monoterpene Unit : A complex set of aliphatic and olefinic signals reveals the structure of the terpene component.

Connectivity : 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the linkages between the phloroglucinol and terpene moieties. researchgate.net

The table below summarizes the expected NMR data based on the structure of this compound and data from related compounds.

| Functional Group | ¹H NMR (ppm) - Expected Resonances | ¹³C NMR (ppm) - Expected Resonances |

| Formyl Protons (-CHO) | Singlets in the δ 9.0-11.0 ppm region | Resonances in the δ 190-200 ppm region |

| Olefinic Protons (C=CH) | Signals in the δ 5.0-6.5 ppm region | Signals in the δ 120-140 ppm region |

| Hydroxyl Protons (-OH) | Broad singlets, variable chemical shift | N/A |

| Aliphatic Protons | Complex multiplets in the δ 0.8-3.0 ppm region | Signals in the δ 15-60 ppm region |

| Methyl Protons (-CH₃) | Doublets and singlets in the δ 0.8-1.5 ppm region | Signals in the δ 15-25 ppm region |

This table is illustrative and based on typical chemical shifts for the respective functional groups in euglobal-type structures.

Mass spectrometry is essential for determining the molecular weight and elemental composition of euglobals. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently used to obtain a precise mass measurement, which confirms the molecular formula. researchgate.netnih.gov For this compound, the molecular formula C23H30O5 corresponds to a monoisotopic mass of 386.2093 g/mol . uni.lumetabolomicsworkbench.org

Predicted fragmentation patterns from MS/MS analysis can further corroborate the proposed structure by identifying characteristic losses of functional groups or cleavages within the molecular skeleton. foodb.ca

| Property | Value | Source |

| Molecular Formula | C23H30O5 | uni.lumetabolomicsworkbench.org |

| Molecular Weight | 386.5 g/mol | nih.gov |

| Monoisotopic Mass | 386.20932 Da | uni.lu |

| Predicted [M+H]⁺ | 387.21660 m/z | uni.lu |

| Predicted [M+Na]⁺ | 409.19854 m/z | uni.lu |

| Predicted [M-H]⁻ | 385.20204 m/z | uni.lu |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Absolute Configuration Determination Strategies

While spectroscopic methods can define the planar structure and relative stereochemistry, determining the absolute configuration at stereogenic centers requires specialized chiroptical techniques and, occasionally, X-ray crystallography.

The absolute configuration of many complex natural products, including numerous euglobals, is now routinely determined by comparing experimentally measured Electronic Circular Dichroism (ECD) spectra with spectra calculated using quantum chemical methods. researchgate.netnih.govcolab.ws The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For a given euglobal, the ECD spectra for all possible stereoisomers are computationally predicted. The absolute configuration is then assigned by matching the experimental spectrum (with its characteristic positive and negative Cotton effects) to one of the calculated spectra. researchgate.netrsc.org This method has been successfully applied to determine the absolute configuration of newly isolated euglobals and other acylphloroglucinols, providing a powerful tool for stereochemical assignment where single crystals for X-ray analysis are unavailable. researchgate.netnih.gov While the definitive absolute configuration of this compound was not established in its initial isolation, this strategy remains the primary method for its eventual determination. researchgate.net

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure and absolute configuration. researchgate.netresearchgate.net Although a crystal structure for this compound itself has not been reported, the structures of several related euglobals have been solved using this technique. researchgate.netnih.govtandfonline.com

For instance, the absolute configurations of Euglobal-IIIa and Euglobal R1 were unequivocally established through X-ray analysis. researchgate.netresearchgate.netrhhz.net These analyses provide a reliable stereochemical framework for the euglobal skeleton, which can be used as a reference point for assigning the stereochemistry of other analogues, like this compound, through correlation and spectroscopic comparisons. researchgate.net

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignment

Comparative Structural Analysis with Other Euglobal Analogues

This compound belongs to a large family of structurally related compounds. mdpi.comresearchgate.net Its structure is often discussed in relation to its isomers and analogues, which typically differ in the terpene unit or the nature and position of the acyl groups on the phloroglucinol ring. mdpi.com

Euglobal Ia2 : This compound is an isomer of this compound, isolated from the same source. researchgate.netnih.gov The primary difference lies in the regiochemistry of the acyl groups on the phloroglucinol core. A computational study categorizes these as ε-isomers and ζ-isomers based on the mutual positions of the two R-C=O groups. mdpi.com

Euglobal Ib and Ic : These analogues differ from the 'Ia' series in the structure of their monoterpene moiety. researchgate.net

Euglobal T1 : Isolated from Eucalyptus tereticornis, Euglobal T1 differs from this compound in its terpene component. researchgate.net

Euglobal-IIIa : This compound is a sesquiterpene derivative, meaning it has a larger C15 terpene unit, in contrast to the C10 monoterpene unit of this compound. researchgate.net

The table below provides a structural comparison of this compound with selected analogues.

| Compound | Terpene Type | Key Structural Difference from this compound |

| This compound | Monoterpene (α/β-phellandrene adduct) | Reference structure |

| Euglobal Ia2 | Monoterpene (α/β-phellandrene adduct) | Isomeric position of the formyl and isovaleryl groups on the phloroglucinol ring. mdpi.comresearchgate.net |

| Euglobal T1 | Monoterpene | Different monoterpene skeleton compared to the phellandrene adduct in Ia1. researchgate.net |

| Euglobal-IIIa | Sesquiterpene | Contains a C15 sesquiterpene unit instead of a C10 monoterpene. researchgate.net |

This comparative analysis is critical for understanding structure-activity relationships within the euglobal class and for the proper identification of these complex molecules in natural extracts.

Structural Relationships within Euglobal Ia Series (Ia1, Ia2, Ib, Ic)

The Euglobal Ia series, including Ia1, Ia2, Ib, and Ic, represents a closely related group of phloroglucinol-monoterpene adducts. researchgate.netanu.edu.au These compounds were first isolated from the buds of Eucalyptus globulus, and their initial structures were proposed in 1982 based on physicochemical data. researchgate.netresearchgate.net

Structurally, the series is characterized by the conjugation of a formyl phloroglucinol unit with a phellandrene monoterpene moiety. acs.org The core of these molecules is a phloroglucinol (1,3,5-trihydroxybenzene) derivative, which is connected to the terpene, forming a heterocyclic xanthene skeleton. hmdb.ca

The primary distinctions between this compound, Ia2, Ib, and Ic arise from stereochemical differences and variations in the substitution pattern on the phloroglucinol core. acs.orgresearchgate.net this compound and Ia2 are considered isomers, with Euglobal Ia2 also being isolated from the leaves of Eucalyptus globulus. acs.orgclockss.org Similarly, Euglobal Ib and Ic are closely related isomers, also found in species like Eucalyptus blakelyi. researchgate.net While their foundational structure is the same, the spatial arrangement of substituents at their chiral centers differs, leading to distinct compounds with unique spectroscopic properties. The complete stereochemistry for these compounds was not fully established in the initial reports. researchgate.netresearchgate.netanu.edu.au

| Compound Name | Molecular Formula | Core Structure | Terpene Moiety |

| This compound | C23H30O5 | Formyl Phloroglucinol | Phellandrene |

| Euglobal Ia2 | C23H30O5 | Formyl Phloroglucinol | Phellandrene |

| Euglobal Ib | Not specified | Formyl Phloroglucinol | Phellandrene-type |

| Euglobal Ic | Not specified | Formyl Phloroglucinol | Phellandrene-type |

Comparison with Other Euglobal Types (IIa, IIb, IIc, III, G1, R1, R2, V, VIII)

The broader family of euglobals exhibits significant structural diversity, primarily through variations in the attached terpene unit (monoterpene vs. sesquiterpene) and the nature of the acyl groups on the phloroglucinol ring. mdpi.com

Euglobal II Series (IIa, IIb, IIc): This series, like the Ia series, consists of phloroglucinol-monoterpene adducts. researchgate.net They were also among the initial euglobals isolated from Eucalyptus globulus. researchgate.netresearchgate.net Euglobal IIc, for instance, has been isolated from Eucalyptus tereticornis. researchgate.net The structural differences between the Ia and II series are subtle, likely involving different monoterpene isomers or different attachment points and stereochemistry.

Euglobal III: In contrast to the Ia and II series, Euglobal III is a phloroglucinol-sesquiterpene adduct. anu.edu.auclockss.org This means it is conjugated with a larger C15 terpene unit (specifically a bicyclogermanane-type) instead of a C10 monoterpene. acs.orgclockss.org This structural class has been isolated from E. globulus and E. robusta. researchgate.netclockss.org

Euglobal G1: Isolated from Eucalyptus grandis, Euglobal G1 is an acylphloroglucinol-monoterpene featuring a chroman skeleton fused to the terpene unit. researchgate.netnih.gov

Euglobal R1 and R2: These compounds were isolated from the leaves of Eucalyptus robusta. researchgate.netresearchgate.net Euglobal R1 is notable for representing a new skeleton, described as a formyl-isovaleryl phloroglucinol coupled to β-phellandrene. researchgate.netresearchgate.net This highlights that diversity also arises from different acyl substitutions (e.g., isovaleryl group) on the phloroglucinol core in addition to the formyl groups.

Euglobal V: This compound is a 3,5-diformyl FPM that was first identified in E. globulus. acs.org Like Euglobal III, it is a sesquiterpene adduct. acs.org

Euglobal VIII: Detailed structural information for Euglobal VIII is not prominent in the surveyed literature, which more frequently describes other euglobals such as Euglobal VII and IX. clockss.orgscilit.com

The following table summarizes the key structural features of these diverse euglobal types.

| Compound Name | Class | Terpene Type | Key Structural Features |

| Euglobal IIa | Phloroglucinol-monoterpene adduct | Monoterpene | Isomeric with Ia/Ib/Ic series |

| Euglobal IIb | Phloroglucinol-monoterpene adduct | Monoterpene | Isomeric with Ia/Ib/Ic series |

| Euglobal IIc | Phloroglucinol-monoterpene adduct | Monoterpene | Isomeric with Ia/Ib/Ic series |

| Euglobal III | Phloroglucinol-sesquiterpene adduct | Sesquiterpene (Bicyclogermanane-type) | Contains a C15 terpene unit |

| Euglobal G1 | Acylphloroglucinol-monoterpene adduct | Monoterpene | Features a chroman skeleton |

| Euglobal R1 | Acylphloroglucinol-monoterpene adduct | Monoterpene (β-phellandrene) | Formyl-isovaleryl phloroglucinol core |

| Euglobal R2 | Acylphloroglucinol-monoterpene adduct | Monoterpene (α-terpinene derived) | Isomeric with R1 |

| Euglobal V | Phloroglucinol-sesquiterpene adduct | Sesquiterpene | 3,5-diformyl FPM |

| Euglobal VIII | Euglobal | Not specified in sources | Information not readily available |

Chemical Synthesis and Synthetic Analogues

Total Synthesis Strategies for Euglobal Ia1 Skeleton

The total synthesis of euglobal skeletons, including that of this compound, often presents significant challenges due to their polycyclic nature and multiple stereocenters. Research efforts have focused on constructing the core chroman ring system and incorporating the specific acylphloroglucinol and terpene moieties. For instance, studies have explored the use of metallated 2-alkenyl sulfoximines in the asymmetric synthesis of highly substituted oxabicyclic ethers, which are key intermediates in the formation of euglobals like G1 and G2. While direct, detailed total synthesis strategies specifically for the this compound skeleton are often intertwined with biomimetic approaches, the overarching goal is to assemble the complex, fused ring system characteristic of these natural products.

Electrochemical Approaches in Euglobal Skeleton Construction

Electrochemical methods have emerged as a powerful tool for constructing euglobal skeletons, offering a selective and efficient route to these complex structures. This approach typically involves the in situ generation of o-quinone methides via electrochemical oxidation, followed by their intermolecular cycloaddition with various terpenes.

A notable example of this strategy involves the selective oxidation of 2-[1-(propylsulfanyl)alkyl]phenols in a two-phase electrooxidation system (e.g., hexane-lithium perchlorate/nitromethane). The unstable o-quinone methide intermediates generated are then trapped by unactivated alkenes or easily oxidizable terpenes, leading to the formation of diverse chromans and spirochromans, including the euglobal skeleton. This method has been successfully applied to synthesize several natural euglobals, such as euglobal-G1, -G2, -G3, -G4, -T1, and -IIc. The use of 2,3-dichloro-5,6-dicyano-p-hydroquinone (DDQH2) as a redox mediator can facilitate the biomimetic generation and cycloaddition of these unstable quinone methides on the surface of a PTFE-fiber coated electrode.

Table 1: Electrochemical Synthesis of Euglobal Skeletons

| Intermediate Generated | Reaction Type | Terpene Used (Examples) | Euglobal Skeletons Synthesized | Key Conditions | Reference |

| o-Quinone Methides | Cycloaddition | β-Pinene, other alkenes | Euglobal II, Chromans, Spirochromans | Two-phase electrooxidation (e.g., hexane-LiClO₄/MeNO₂) | |

| Quinomethanes | Cycloaddition | Terpenes | Euglobal-G1, -G2, -G3, -G4, -T1, -IIc | PTFE-fiber coated electrode, DDQH₂ redox mediator |

Combinatorial Synthesis of Euglobal Derivatives

Combinatorial synthesis, a methodology enabling the rapid and simultaneous preparation of large collections of organic compounds (molecular libraries), holds significant potential for the discovery and optimization of novel euglobal derivatives. While specific detailed examples of combinatorial synthesis directly applied to this compound derivatives are not extensively documented in the provided search results, the general principles of this approach are highly relevant.

Combinatorial chemistry allows for the exploration of structural variations by synthesizing numerous structures in parallel, rather than one at a time. This can involve solid-phase or solution-phase synthesis techniques. For euglobals, this could involve creating libraries of acylphloroglucinol precursors or varying the terpene components to generate a diverse array of adducts. The resulting molecular libraries can then be subjected to high-throughput screening for desired properties, facilitating structural optimization and lead compound discovery. Computational studies, for instance, have been applied to euglobal G1, suggesting avenues for rational design in combinatorial efforts.

Development of Novel Acylphloroglucinol-Terpene Adducts

Euglobals are fundamentally acylphloroglucinol-terpene adducts, meaning their structures are formed from the combination of an acylphloroglucinol core and a terpene moiety. The development of novel adducts involves synthesizing new variations of these two building blocks and exploring their coupling reactions.

Acylphloroglucinols are derived from the acetate (B1210297) pathway, while terpenes are typically biosynthesized via the mevalonate (B85504) pathway. The monoterpene moiety found in this compound, as well as Euglobal Ia2, T1, and IIc, is α-phellandrene. Synthetic strategies for acylphloroglucinols often involve Friedel-Crafts acylation of phloroglucinol (B13840) using acyl chlorides or anhydrides, or the Houben-Hoesch reaction with alkyl nitriles. The subsequent development of novel adducts relies on efficient methods to combine these acylphloroglucinol precursors with various terpenes, often through cycloaddition reactions that mimic biosynthetic pathways. Research continues to explore diverse terpene components and acylphloroglucinol scaffolds to expand the library of these complex natural product analogues.

Biosynthetic Postulations and Biomimetic Synthesis of Euglobals

The biosynthesis of euglobals is postulated to involve the combination of acetate and mevalonate pathways. This natural process often serves as inspiration for biomimetic synthesis, which aims to replicate natural pathways in the laboratory.

A key biomimetic strategy for euglobals involves a three-component reaction: Knoevenagel condensation followed by a [4+2]-Diels-Alder cycloaddition with a monoterpene. Specifically, quinone methides, generated through the oxidative activation of phloroglucinol derivatives like grandinol (PubChem CID: 11043217), are crucial intermediates. These unstable quinone methides then undergo cycloaddition with terpenes such as β-pinene (PubChem CID: 14896) or α-pinene (PubChem CID: 6654). This biomimetic cycloaddition has been shown to be regio- and stereo-selective, yielding isomers identical to those found in natural products, suggesting a close resemblance to the actual biogenetic synthesis. This approach has successfully led to the synthesis of various natural euglobals and robustadials, underscoring its utility in understanding and replicating complex natural product formation. For example, the DDQ-mediated oxidative cyclization of grandinol in the presence of (+)-α-pinene yielded (+)-euglobal-G1 and (+)-euglobal-G2, while (–)-β-pinene provided (–)-euglobal-G3 and (–)-euglobal-G4.

Table 2: Key Components and Reactions in Biomimetic Euglobal Synthesis

| Biosynthetic Precursor | Intermediate | Terpene Partner (Examples) | Key Reaction | Products (Examples) | Reference |

| Phloroglucinol | Quinone Methide | Monoterpene | Knoevenagel Condensation, [4+2]-Diels-Alder Cycloaddition | S-Euglobals, Euglobal analogues | |

| Grandinol | Quinone Methide | β-Pinene, α-Pinene | Oxidative Cycloaddition | Euglobal-G1, -G2, -G3, -G4 |

In Vitro Pharmacological Activities of Euglobal Ia1 and Analogues

Antifungal Activity Investigations of Euglobal Ia1

The antifungal potential of this compound has been identified as a notable area of its bioactivity. Investigations have sought to quantify its efficacy against pathogenic fungi, establishing its inhibitory and fungicidal concentrations.

This compound is a phloroglucinol-meroterpenoid that has been isolated from the leaves of Eucalyptus camaldulensis. nih.gov As part of broader screenings of natural products from this genus, it was evaluated for its antimicrobial properties. nih.gov While the specific study that determined its minimum inhibitory concentration did not name the microorganism, related research on acylphloroglucinol derivatives from Eucalyptus species has frequently focused on pathogenic yeasts. researchgate.netresearchgate.netscience.gov These studies often test for activity against human fungal pathogens such as Candida albicans and Cryptococcus neoformans. researchgate.netscience.govacs.org For instance, a study on various acylphloroglucinol derivatives reported activity against C. neoformans and C. gattii, with MIC values falling within a range that includes the value reported for this compound. researchgate.net

In vitro testing has established the specific concentrations at which this compound inhibits and kills fungal pathogens. The compound demonstrated identical values for both its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and its Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death. Research has reported both the MIC and MFC of this compound to be 16 μg/mL. nih.gov This identity between MIC and MFC suggests a fungicidal, rather than merely fungistatic, mode of action.

Table 1: In Vitro Antifungal Activity of this compound

| Compound | MIC (μg/mL) | MFC (μg/mL) | Target Microorganism | Citation |

|---|

Evaluation of Antifungal Efficacy Against Relevant Microorganisms

Antiproliferative and Antitumor-Promoting Activities

The potential of this compound to act as a cancer chemopreventive agent has been explored primarily through its ability to inhibit the activation of the Epstein-Barr virus early antigen, a common screening method for antitumor promoters.

This compound has been evaluated for its antitumor-promoting activity using an in vitro assay that measures the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.net In a comparative study of various euglobal compounds, this compound demonstrated inhibitory effects. researchgate.net However, its activity was found to be less potent than other analogues tested in the same panel. The order of inhibitory strength was reported as Euglobal-III showing the strongest activity, followed by euglobals Ib, IIa, Ic, and then Ia1. researchgate.net This assay is a widely used primary screening tool to identify natural products that may act as cancer chemopreventive agents by interfering with the tumor promotion stage of carcinogenesis. researchgate.netcapes.gov.br

A review of the available scientific literature does not indicate that this compound has been specifically evaluated for its direct antiproliferative or cytotoxic effects against preclinical cancer cell lines. While other compounds isolated from Eucalyptus camaldulensis have been tested for cytotoxicity, such data for this compound is not present in the reviewed studies. For example, the compound Eucalyprobusal E, isolated from the same plant extract, was found to be cytotoxic against HCT116, Jurkat, and MDA-MB-231 cell lines. nih.gov However, similar investigations for this compound have not been reported.

There is no evidence in the reviewed literature of this compound being assessed in non-human in vivo models of carcinogenesis. The research pathway for euglobals often involves testing compounds that show strong inhibitory effects on EBV-EA activation in subsequent in vivo two-stage carcinogenesis tests, typically on mouse skin. capes.gov.br For instance, Euglobal-G1 and Euglobal-III, which demonstrated significant EBV-EA inhibition, also exhibited remarkable antitumor-promoting effects in mouse skin tumor promotion assays. acs.orgcapes.gov.br Given that this compound showed weaker activity in the initial EBV-EA screening compared to these other compounds, it does not appear to have been prioritized for follow-up in vivo studies based on the available data. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 12-O-tetradecanoylphorbol-13-acetate (TPA) |

| Eucalyprobusal E |

| This compound |

| Euglobal Ia2 |

| Euglobal Ib |

| Euglobal Ic |

| Euglobal IIa |

| Euglobal-G1 |

Investigation in Preclinical Cancer Cell Line Models

Enzyme Inhibition Studies of Related Euglobals

The capacity of euglobals and associated phloroglucinol (B13840) meroterpenoids to inhibit various enzymes has been a subject of scientific investigation. These studies are crucial for understanding the therapeutic potential of these natural compounds.

Xanthine (B1682287) Oxidase Inhibitory Activity

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. mdpi.com Research into natural inhibitors for this enzyme is ongoing.

Studies on the methanol (B129727) extract of Eucalyptus torquata flowers, a source of related phloroglucinol compounds, have shown its potential to inhibit XO. researchgate.netresearchgate.net In molecular docking analyses of compounds from this extract, a related phloroglucinol meroterpenoid, sideroxylonal B, was identified as the best-docked compound into the active site of the xanthine oxidase enzyme. researchgate.net However, specific IC50 values for this compound or other euglobals concerning xanthine oxidase inhibition are not detailed in the available research.

Inhibition of Hyaluronidase, 5-LOX, COX-1, COX-2, Tyrosinase, and Protease Enzymes

A methanol extract from the flowers of Eucalyptus torquata was evaluated in vitro for its inhibitory effects against a panel of pro-inflammatory and other enzymes. researchgate.netresearchgate.net The extract demonstrated inhibitory activity against xanthine oxidase, hyaluronidase, 5-lipoxygenase (5-LOX), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), tyrosinase, and protease enzymes. researchgate.net

To further understand the interactions, molecular docking studies were performed on compounds identified within the extract. These computational analyses predicted that among the tested compounds, macrocarpal I exhibited the strongest binding affinity for COX-1 and COX-2 enzymes, while sideroxylonal B was the most promising docked compound for the 5-LOX enzyme. researchgate.net

Table 1: In Vitro Enzyme Inhibitory Activities of Eucalyptus torquata Methanol Extract

| Enzyme Inhibited | Activity Observed | Most Promising Compound (Molecular Docking) |

| Xanthine Oxidase | Yes | Sideroxylonal B |

| Hyaluronidase | Yes | Not Specified |

| 5-LOX | Yes | Sideroxylonal B |

| COX-1 | Yes | Macrocarpal I |

| COX-2 | Yes | Macrocarpal I |

| Tyrosinase | Yes | Not Specified |

| Protease | Yes | Not Specified |

Source: researchgate.netresearchgate.net

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator in the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for managing type 2 diabetes. frontiersin.orgmedipol.edu.tr Phloroglucinol derivatives, the chemical class to which euglobals belong, have been identified as potential inhibitors of PTP1B. windows.net For instance, phloroglucinol derivatives isolated from the seeds of Eugenia jambolana have demonstrated PTP1B inhibitory activities. While this indicates the potential of this class of compounds, specific IC50 values for the PTP1B inhibitory activity of this compound have not been reported in the reviewed literature.

Antiviral Activities of Euglobals and Formyl Phloroglucinol Meroterpenoids

The Epstein-Barr virus (EBV), a human herpesvirus, is associated with several diseases, making the search for effective antiviral agents critical. researchgate.netfrontiersin.org A range of euglobal compounds have been tested for their potential to inhibit the activation of the EBV early antigen (EBV-EA), a marker of the virus's lytic cycle.

In an in vitro assay, several euglobals were evaluated for their anti-tumor-promoting activity by observing their inhibitory effects on EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The study revealed that Euglobal-III possessed a strong inhibitory effect. scispace.com Following Euglobal-III in activity were Euglobal Ib, Euglobal IIa, Euglobal Ic, this compound, and Euglobal Ia2. scispace.com This demonstrates that this compound is among the euglobals that exhibit inhibitory activity against EBV activation, although it is not the most potent in this specific group. scispace.com

Table 2: Relative Inhibitory Activity of Euglobals on Epstein-Barr Virus Early Antigen (EBV-EA) Activation

| Compound | Inhibitory Activity Ranking |

| Euglobal-III | 1 (Strongest) |

| Euglobal Ib | 2 |

| Euglobal IIa | 3 |

| Euglobal Ic | 4 |

| This compound | 5 |

| Euglobal Ia2 | 6 |

Source: scispace.com

Antioxidant Capacity Assessment of Related Compounds

The antioxidant potential of compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. sld.cue3s-conferences.org While specific data for isolated this compound is limited, studies on extracts from Eucalyptus species, the natural source of euglobals, provide insight into the antioxidant capacity of related compounds.

Phenolic compounds isolated from Eucalyptus tereticornis demonstrated potent scavenging activity against ABTS free radicals, with reported IC50 values ranging from 8.07 ± 0.10 to 14.41 ± 0.30 µM. colab.ws Furthermore, various extracts from Eucalyptus camaldulensis were tested for their DPPH radical scavenging ability, showing significant antioxidant potential. The methanolic extract, in particular, was found to be highly active.

Table 3: Antioxidant Activity of Eucalyptus Extracts and Compounds

| Plant Source | Extract/Compound Type | Assay | IC50 Value |

| Eucalyptus tereticornis | Isolated Phenolic Compounds | ABTS | 8.07 - 14.41 µM |

| Eucalyptus camaldulensis | Methanolic Extract | DPPH | 0.02194 mg/ml |

| Eucalyptus camaldulensis | n-butanol Extract | DPPH | 0.03687 mg/ml |

| Eucalyptus camaldulensis | Aqueous Extract | DPPH | 0.04110 mg/ml |

| Eucalyptus camaldulensis | Ethanolic Extract | DPPH | 0.05229 mg/ml |

Source: colab.ws

Molecular Mechanisms of Action and Cellular Target Identification

Investigation of Cellular Signaling Pathway Modulation

Euglobal Ia1 and structurally related compounds appear to influence cellular behavior by modulating specific signaling cascades, particularly those involved in managing cellular stress.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous disease states. researchgate.net A study investigating a series of acylated phenolic glycosides, a class of compounds to which this compound belongs, demonstrated potent ROS-scavenging activity. colab.wsmdpi.com In this research, the compounds were evaluated in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell model, which is a standard method to induce an inflammatory and oxidative stress response. mdpi.comnih.gov While the study highlighted the potential of this class of phenolics to combat oxidative stress, it focused on a group of related compounds rather than this compound in isolation. colab.wsmdpi.com

Table 1: ROS-Scavenging Activity of Acylated Phenolic Glycosides in LPS-Stimulated RAW 264.7 Macrophage Cells This table is based on data for a group of related compounds and does not single out this compound.

| Compound Group | Cell Model | Stimulant | Activity Observed |

|---|---|---|---|

| Acylated Phenolic Glycosides (1, 2, 5-11) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Potent reactive oxygen species (ROS) scavenging |

Source: Journal of Agricultural and Food Chemistry, 2019. colab.wsmdpi.com

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for processes like ATP synthesis. mdpi.comnih.gov A collapse in ΔΨm is a key event in apoptosis (programmed cell death). gardp.org Despite its importance in cellular function, there is currently no published scientific literature detailing the specific effects of this compound on the mitochondrial membrane potential.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular response to oxidative stress. frontiersin.org When activated, Nrf2 translocates to the nucleus and initiates the transcription of a wide array of antioxidant and cytoprotective genes. frontiersin.org

Research into acylated phenolic glycosides isolated from Psidium guajava leaves has suggested a potential mechanism against oxidative stress-related diseases through the Nrf2 signaling pathway. colab.wshaematologica.org In a key study, it was revealed that while a group of these compounds showed ROS-scavenging activity, one specific compound (guajanoside E, compound 6) markedly increased the expression levels of Nrf2 as well as its downstream targets, NAD(P)H quinone dehydrogenase 1 (NQO1) and the glutamate-cysteine ligase catalytic subunit (GCLC). colab.wshaematologica.org This highlights that activation of the Nrf2 pathway is a plausible mechanism for this class of phenolics, though direct evidence of this compound's ability to activate this specific pathway has not yet been reported. colab.wshaematologica.org

Tyrosine kinases are crucial enzymes in cell signaling that regulate cell growth, proliferation, and differentiation. mdpi.com The FMS-related receptor tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can be a driver in certain cancers like acute myeloid leukemia (AML). flt3mutationaml.com Inhibitors of FLT3 are therefore of significant therapeutic interest. At present, there are no available scientific studies or data that investigate or demonstrate the modulation of tyrosine kinase activity, including that of FLT3, by this compound.

Activation of the Nrf2 Signaling Pathway

Enzymatic Inhibition as a Mechanistic Basis

One of the core mechanistic foundations for the bioactivity of this compound appears to be direct enzymatic inhibition. This involves the compound binding to an enzyme and reducing its activity. frontiersin.org this compound has been specifically noted for its ability to hinder indispensable bacterial growth enzymes. haematologica.org It is also listed in phytochemical databases as a protease inhibitor, a class of molecules that block the function of enzymes that break down proteins. gardp.org

Identification of Specific Molecular Targets and Receptor Interactions

Efforts to identify the precise molecular targets of this compound have utilized computational and laboratory methods. An in silico molecular docking study explored its potential as an inhibitor for the main protease (Mpro or 3CLpro-X77) of the SARS-CoV-2 virus, a key enzyme for viral replication. mdpi.com This study provides a model for how this compound might interact with a specific protein target at the molecular level.

In laboratory-based assays, this compound has been identified with antifungal activity, suggesting that specific enzymes or structural proteins within certain fungal species are direct targets. researchgate.net

Table 2: Identified Molecular Targets and Activities of this compound

| Target | Organism/System | Method/Assay | Finding/Activity |

|---|---|---|---|

| Main Protease (3CLpro-X77) | SARS-CoV-2 | In Silico Molecular Docking | Potential inhibitory interaction |

| Unspecified Fungal Target | Fungi | Antifungal Susceptibility Testing | Antifungal activity with MIC/MFC of 16/16 μg/mL |

Source: ResearchGate, 2020; ResearchGate, 2022. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of Euglobal Ia1 and Its Derivatives

Influence of Phloroglucinol (B13840) Moiety Substitutions on Biological Activity

The phloroglucinol ring, a 1,3,5-trihydroxybenzene core, is fundamental to the activity of euglobals. However, substitutions on this ring, particularly the nature and presence of acyl groups, significantly modulate efficacy. Studies on various phloroglucinol derivatives have shown that the type of substitution is a key determinant of antifungal and antiproliferative actions.

Research has indicated that a diformyl phloroglucinol moiety is often essential for significant enzyme inhibition, such as against aldose reductase. koreascience.kr Monoacyl phloroglucinol derivatives, in contrast, were found to be largely ineffective, highlighting the importance of multiple acyl groups. koreascience.kr Synthetic studies on euglobal analogues, where the acyl functionality was varied, have further refined this understanding. It was found that O-substitutions on the phloroglucinol core are crucial for antifungal activity. science.gov Furthermore, the presence of short aliphatic chains or electron-withdrawing groups, like nitro (NO₂) or acetate (B1210297) groups, tends to enhance the biological activity. science.gov This suggests that both the electronic properties and the steric bulk of the substituents on the phloroglucinol ring play a pivotal role in the interaction with biological targets.

| Phloroglucinol Moiety Feature | Influence on Biological Activity | Reference |

|---|---|---|

| Mono-acyl Substitution | Generally ineffective or low activity. | koreascience.kr |

| Di-acyl Substitution | Considered essential for certain enzyme inhibitory activities (e.g., Aldose Reductase). | koreascience.kr |

| O-Substitutions | Essential for antifungal activity in tested analogues. | science.gov |

| Short Aliphatic Acyl Chains | Favors antifungal activity. | science.gov |

| Electron-Withdrawing Groups (e.g., -NO₂) | Favors antifungal activity. | science.gov |

Role of Terpene Moiety Type and Stereochemistry in Efficacy

The terpene moiety, which is coupled to the phloroglucinol core, is a major determinant of both the potency and the nature of the biological activity of euglobals. Euglobal Ia1 is specifically an adduct of the phloroglucinol core and the monoterpene α-phellandrene. researchtrends.net

A consistent finding across multiple studies is that euglobals possessing a monoterpene moiety are generally more biologically active than their counterparts with a sesquiterpene moiety. mdpi.com The lipophilic nature of the terpene unit is believed to enhance the molecule's ability to penetrate cell membranes, a critical step for reaching intracellular targets. mdpi.com The specific type of monoterpene is also critical. Various euglobals have been isolated that feature different monoterpenes such as γ-terpinene, α-terpinene, sabinene, and terpinolene, each conferring distinct activity profiles. researchtrends.netresearchgate.net

Perhaps most critical is the stereochemistry of the terpene adduct. Subtle changes in the three-dimensional arrangement of the molecule can lead to dramatic differences in efficacy. For instance, a study on the epimers eucalmaidial A and eucalmaidial B showed that while they have the same molecular formula and connectivity, only eucalmaidial A exhibited potent antifungal activity against Candida glabrata. acs.org This highlights that a precise spatial orientation is required for effective binding to the biological target. Similarly, the stereochemistry of how the terpene ring is fused to the phloroglucinol structure, such as cis- versus trans-fused rings in related compounds, has been shown to determine the specific type of biological activity observed, for example, distinguishing between fungistatic and cytotoxic effects. rsc.org

| Terpene Moiety of Euglobal | Associated Biological Activity/Note | Reference |

|---|---|---|

| α-Phellandrene (e.g., this compound, Ia2) | Antifungal and antiviral (Epstein-Barr virus inhibition). | researchtrends.netresearchgate.net |

| Sabinene (e.g., Euglobal Ib, Ic, IIa) | Antiviral (Epstein-Barr virus inhibition). | researchtrends.net |

| α-Terpinene (e.g., Euglobal G9, G11) | Associated with various euglobals. | researchtrends.netresearchgate.net |

| Sesquiterpene (e.g., Euglobal-III) | Generally lower activity compared to monoterpene adducts. Cytotoxic activity noted. | mdpi.comrsc.org |

| Stereoisomers (General) | Efficacy is highly dependent on specific stereoconfiguration. Epimers can have vastly different activities. | acs.org |

Impact of Acyl Group Position and Nature on Activity

The nature of the acyl groups (e.g., formyl, isovaleryl) and their specific placement on the phloroglucinol ring are critical for biological activity. Computational studies have shown that reversing the positions of two different acyl groups on the phloroglucinol ring leads to considerable differences in molecular properties such as intramolecular hydrogen bonding and dipole moment, which are believed to directly influence biological activity. mdpi.com

Experimental evidence supports these computational findings. For example, the synthesis and evaluation of euglobal analogues with varied acyl functionalities demonstrated that these modifications directly impact antibacterial and antifungal potency. science.govscience.gov Studies on related phloroglucinol derivatives have shown that di-acyl compounds are significantly more potent inhibitors of enzymes like aldose reductase than mono-acyl versions, indicating that the number and nature of these groups are crucial. koreascience.kr The acyl groups contribute to the electronic and steric profile of the molecule and are often involved in forming key hydrogen bonds with target enzymes or proteins. mdpi.com

| FPM Subclass | Primary Biological Activities | Reference |

|---|---|---|

| Euglobals (e.g., this compound) | Potent antiviral (Epstein-Barr virus), antiproliferative, and antifungal activity. | koreascience.krresearchgate.netnih.gov |

| Macrocarpals (e.g., Macrocarpal A) | Strong antibacterial (Gram-positive), HIV-RTase inhibition, aldose reductase inhibition. Generally superior antimicrobial activity to euglobals. | koreascience.kracs.orgnih.gov |

| Sideroxylonals (e.g., Sideroxylonal A) | Potent antibacterial and attachment-inhibiting activity. | koreascience.kranu.edu.au |

Identification of Key Pharmacophoric Features for Antifungal and Antiproliferative Effects

Synthesizing the structure-activity relationship data allows for the definition of a pharmacophore for the biological effects of euglobals. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For the antifungal and antiproliferative effects of this compound and related compounds, the key pharmacophoric features are:

A Phloroglucinol Core: The 1,3,5-trihydroxybenzene ring serves as the central scaffold. Its hydroxyl groups are crucial for interactions, likely through hydrogen bonding with receptor sites. mdpi.com

Two Acyl Groups in a Meta-Arrangement: The presence of two acyl substituents (e.g., formyl, isovaleryl) is critical. These groups influence the electronic distribution and can act as hydrogen bond acceptors. Their relative meta-positioning appears to be optimal for creating stable intramolecular hydrogen bonds, which in turn stabilizes the most active conformation of the molecule. mdpi.com

A Lipophilic Monoterpene Moiety: A bulky, lipophilic monoterpene (like α-phellandrene) is essential. This unit is thought to facilitate passage across lipid-rich biological membranes to reach intracellular targets. mdpi.com The combination of the lipophilic terpene and the anionic phloroglucinol core may be particularly important for interacting with membrane-associated proteins. nih.gov

Defined Stereochemistry: The precise three-dimensional arrangement resulting from the cycloaddition of the terpene to the phloroglucinol core is paramount. As shown by the differential activity of stereoisomers, the specific orientation of the terpene moiety dictates how the molecule fits into its biological target, making stereochemistry a critical pharmacophoric feature. acs.orgrsc.org

Together, these features create a molecule with a specific shape and distribution of hydrophobic, hydrophilic, and hydrogen-bonding regions, enabling its potent and specific biological activities.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools for predicting and analyzing the electronic and structural properties of molecules. For euglobal compounds, including Euglobal Ia1, these calculations provide insights into relative energies, dipole moments, bond vibrational frequencies, and the characteristics of intramolecular hydrogen bonds (IHBs) mdpi.com. Common levels of theory employed include Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) mdpi.com. Calculations are often performed in a vacuum (in vacuo) or with implicit solvent models (e.g., Polarizable Continuum Model, PCM) to simulate solution environments, considering solvents such as chloroform, acetonitrile, and water mdpi.com.

Electronic structure analysis, particularly the examination of frontier molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions mdpi.comchalcogen.ro. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as a zeroth-order predictor of chemical reactivity mdpi.com. A smaller gap generally indicates higher reactivity.

For related compounds, quantum chemical calculations, often using DFT methods, are employed to determine HOMO and LUMO energy levels and their spatial distribution chalcogen.roosti.gov. For instance, studies on other molecules demonstrate that electron-donating groups can increase the LUMO energy, leading to an increased HOMO-LUMO gap and subsequent blue shifts in absorption spectra. Conversely, electron-withdrawing groups tend to decrease the gap, resulting in red shifts nih.gov. While specific HOMO-LUMO gap values for this compound were not detailed in the search results, the principles of electronic structure analysis using quantum chemical methods are directly applicable to understanding its chemical behavior and potential interactions.

Molecular geometry optimization is a core aspect of computational chemistry, aiming to identify stable molecular structures by minimizing their potential energy ufba.brpjbmb.org.pk. This process involves iteratively adjusting atomic positions until the net forces on all atoms approach zero, yielding a local or global energy minimum ufba.brpjbmb.org.pk. For euglobal molecules, full geometry optimization has been performed using various levels of theory, including HF, DFT, and MP2 mdpi.comresearchgate.net.

Intramolecular hydrogen bonds (IHBs) are significant non-covalent interactions that play a dominant role in stabilizing the conformations of acylphloroglucinols, the class of compounds to which this compound belongs mdpi.com. The presence of IHBs can significantly influence a molecule's stability and physicochemical properties; their removal can lead to substantial energy increases mdpi.comnih.gov.

Computational studies on euglobal isomers have revealed considerable differences in the characteristics of their IHBs, including bond lengths and strengths mdpi.com. For example, the presence of bulky terpene moieties can influence the nature of these IHBs, leading to variations in bond lengths, with some IHBs being notably shorter than others mdpi.com. Quantum chemical calculations are extensively used to analyze these interactions, providing quantitative data such as bond distances, angles, and energies researchgate.netbeilstein-journals.orgmdpi.com. Methods like the core-valence bifurcation (CVB) index, derived from electron localization function (ELF) analysis, can provide quantitative measures of hydrogen bond strength mdpi.com. Furthermore, computational investigations can reveal how changes in hydrogen bonding structural parameters, such as those induced by photoexcitation, reflect the excited-state activity of molecules mdpi.com.

Molecular Geometry Optimization and Conformational Analysis

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to model the time-dependent behavior of atoms and molecules by solving Newton's equations of motion ebsco.comnih.gov. These simulations provide a dynamic, atomistic view of molecular processes, including conformational changes, molecular recognition, and interactions with other biological entities ebsco.comnih.gov.

For this compound, MD simulations have been employed to support in silico studies, particularly in conjunction with molecular docking, to understand its interactions, such as those related to its reported antifungal activity researchgate.net. MD simulations are crucial for assessing the stability, performance, and optimization of ligands when bound to target proteins, offering insights into the dynamic nature of these complexes nih.gov. They can elucidate how this compound interacts with biological targets over time, providing a more comprehensive understanding than static docking poses alone nih.govmit.edunih.gov.

In Silico Screening and Virtual Ligand Design Approaches

In silico screening, also known as virtual screening (VS), is a computational drug discovery approach that aims to identify potential lead compounds from large chemical databases based on their predicted interactions with a biological target creative-biostructure.comresearchgate.net. This method significantly reduces the number of compounds that need to be experimentally tested, thereby accelerating the drug discovery process and reducing costs creative-biostructure.comresearchgate.net.

Virtual screening strategies generally fall into two categories:

Target structure-based virtual screening: This approach utilizes the known three-dimensional structure of the biological target (e.g., a protein) to predict how potential ligands might bind. Molecular docking is a key technique here, where the binding conformation and affinity of a ligand to a protein's active site are computationally predicted nih.govcreative-biostructure.com.

Ligand-based virtual screening: This method is applied when the target structure is unknown but information about known active ligands is available. It involves analyzing the structures and physicochemical properties of known ligands to build models (e.g., pharmacophore models, QSAR models) that can predict the activity of new compounds creative-biostructure.com.

For this compound, in silico studies, including molecular docking and molecular dynamics simulations, have been conducted to support its antifungal activity, suggesting its potential to interact with specific biological targets researchgate.netresearchgate.net. These computational approaches allow for the virtual identification of promising compounds and the design of novel ligands with desired binding characteristics europa.eunih.gov.

Computational Modeling of Biosynthetic Pathways

Computational modeling of biosynthetic pathways involves using computer simulations to understand and predict the enzymatic steps and chemical transformations involved in the natural synthesis of compounds within living organisms nih.gov. This approach allows researchers to simulate complex biochemical systems, generate new hypotheses about metabolic routes, and explore various conditions that influence product formation nih.gov.

While the general utility of computational modeling in analyzing biochemical systems is well-established, offering advantages in terms of cost, speed, and detailed observation compared to traditional wet-lab experiments nih.gov, specific detailed computational modeling studies focusing solely on the biosynthetic pathway of this compound were not extensively documented in the provided search results. However, this compound is known to be a natural product isolated from Eucalyptus species, and its biosynthesis, like that of other acylphloroglucinol-meroterpenoids, is understood to involve precursors such as grandinol and trans-isoeugenol, as seen in related euglobal compounds researchgate.netresearchgate.net. The principles of computational modeling of biological pathways are broadly applicable to elucidating the enzymatic mechanisms and precursor transformations leading to complex natural products like this compound.

Computational Validation Methodologies for Euglobal Modeling

Computational and theoretical investigations play a crucial role in understanding the molecular properties and potential biological activities of complex natural compounds like this compound. These methodologies provide insights into structural characteristics, energetic profiles, and molecular interactions that complement experimental findings. The validation of these computational models is essential to ensure the reliability and accuracy of the predicted data.

Computational Methods Applied to Euglobals

Various computational approaches have been employed in the study of euglobals, including this compound, to elucidate their molecular features and potential interactions.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. It has been applied to euglobals to determine molecular properties such as relative energies, characteristics of intramolecular hydrogen bonds (IHBs), dipole moments, and bond vibrational frequencies researchgate.netmdpi.com. For instance, DFT calculations, alongside Hartree-Fock (HF) and second-order Møller-Plesset Perturbation Theory (MP2), have been used to compare the molecular properties of different euglobal isomers, highlighting differences based on the mutual positions of acyl groups researchgate.netmdpi.com. In the broader context of euglobals, DFT calculations have also been instrumental in the reinterpretation of 2D NMR data and Electronic Circular Dichroism (ECD) calculations, leading to structural revisions for compounds like Euglobal T1 researchgate.net.

Molecular Docking: This in silico technique is used to predict the binding affinity and interaction modes between a small molecule (ligand) and a protein (receptor). This compound has been investigated using molecular docking to assess its potential as an inhibitor for biological targets. For example, in studies evaluating potential COVID-19 M-pro inhibitors, this compound exhibited a notable binding energy scispace.comresearchgate.net.

Validation Approaches in Euglobal Modeling

The validation of computational models for compounds like this compound typically involves comparing theoretical predictions with experimental data or assessing the consistency and robustness of the computational methods themselves.

Molecular Docking Validation: In molecular docking studies, the validation of the computational protocol often involves assessing its ability to accurately reproduce known ligand-receptor binding poses and affinities scispace.comresearchgate.netprobiologists.com. While specific experimental validation of this compound's predicted binding to COVID-19 M-pro was not detailed in the provided snippets, the general practice involves comparing predicted binding energies and interaction patterns with in vitro or in vivo experimental results for similar compounds or the target itself probiologists.com. The docking software (e.g., AutoDock Tools) often employs scoring functions to rank ligand conformations based on binding energy, with lower binding energy indicating higher affinity scispace.com.

Consistency Across Levels of Theory: For quantum chemical calculations (e.g., DFT, HF, MP2), a common validation approach involves performing calculations at different levels of theory and with various basis sets to ensure the robustness and consistency of the obtained results researchgate.netmdpi.comnist.gov. Similar patterns observed across different theoretical levels for a given molecular characteristic can lend confidence to the computational findings researchgate.net.

Reproducibility and Sensitivity Studies: General principles of computational model validation emphasize verification (ensuring the code correctly implements the mathematical model) and validation (ensuring the model accurately represents reality). This includes sensitivity studies to understand how variations in input parameters affect the output nih.gov.

Detailed Research Findings

In a molecular docking study investigating potential inhibitors for COVID-19 M-pro, this compound was among several phytochemicals evaluated. The computational analysis predicted its binding affinity to the protein receptor.

Table 1: Molecular Docking Binding Energy for this compound against COVID-19 M-pro

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| This compound | COVID-19 M-pro | -8.58 | scispace.comresearchgate.net |

This binding energy indicates a predicted affinity for the target protein, suggesting its potential for interaction. The validation of such docking results typically involves subsequent experimental verification to confirm the predicted binding and inhibitory activity researchgate.netprobiologists.com.

Future Research Directions and Perspectives

Advancements in Isolation and Characterization Techniques

Future research will likely focus on refining and advancing the methods employed for the isolation and characterization of Euglobal Ia1 from its natural sources. Current approaches involve the isolation and characterization of biopesticide compositions from Eucalyptus species, which include this compound. google.comgoogle.com However, the complexity of natural matrices necessitates more efficient and selective isolation techniques.

Advancements are anticipated in:

High-Throughput Separation Methods: Development of faster and more automated chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with advanced detection systems, to improve the yield and purity of isolated this compound.

Enhanced Spectroscopic Characterization: Further utilization and development of sophisticated nuclear magnetic resonance (NMR) spectroscopy, including 2D NMR techniques (e.g., COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS) for precise structural elucidation and confirmation. NMR fingerprints have already proven powerful tools for identifying natural products, including formyl phloroglucinol (B13840) meroterpenoids, in complex mixtures, leading to the reassignment of chemical shifts for various compounds. researchgate.net

Quantitative Analysis Techniques: Building upon existing quantitative 1H NMR spectroscopic methods that allow for the estimation of total euglobal content and specific adducts, future work could focus on developing even more precise and robust quantification methods for this compound in diverse biological and plant samples. researchgate.net

Non-Destructive and In-Situ Analysis: Exploration of techniques that allow for the characterization of this compound directly within plant tissues or complex biological samples, minimizing sample preparation and preserving the natural context of the compound.

Exploration of Novel Synthetic Routes and Analogues

The exploration of novel synthetic routes for this compound and its analogues is a critical direction for future research, offering the potential to overcome limitations associated with natural product isolation, such as low yield and variability. Biomimetic synthesis, which mimics natural biosynthetic pathways, has already been successfully applied to euglobals and their analogues, demonstrating their antimicrobial, antileishmanial, and antimalarial activities. researchgate.net

Key areas of focus include:

Total Synthesis: Developing efficient and scalable total synthesis routes for this compound would ensure a consistent supply of the compound for extensive research and potential development.

Semi-Synthesis: Utilizing readily available precursors from Eucalyptus species to synthesize this compound or its derivatives could offer a more sustainable and cost-effective approach.

Analogue Design and Synthesis: Rational design and synthesis of novel this compound analogues with modified structures to enhance specific pharmacological activities (e.g., increased potency, improved selectivity) or to optimize physicochemical properties (e.g., solubility, stability). This includes investigating the impact of structural variations on biological activity.

Combinatorial Chemistry: Applying combinatorial chemistry approaches to generate diverse libraries of this compound derivatives for high-throughput screening, accelerating the discovery of compounds with superior profiles.

Deepening Mechanistic Understanding of Pharmacological Actions

While this compound has shown strong antibacterial activity, yru.ac.th and euglobals in general exhibit anticancer properties, including potent inhibition of Epstein-Barr virus activation, mdpi.com a deeper mechanistic understanding of its pharmacological actions is crucial. Future research should aim to elucidate the precise molecular targets and cellular pathways through which this compound exerts its effects.

This will involve:

Target Identification: Employing advanced biochemical and proteomic techniques to identify the specific proteins or enzymes that this compound interacts with in bacterial cells and mammalian cells.

Pathway Elucidation: Investigating the downstream signaling cascades and cellular processes modulated by this compound, for instance, in bacterial growth inhibition or immune modulation.

Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to link specific structural features of this compound and its analogues to their observed biological activities. This will inform the rational design of more potent and selective compounds.

Pharmacodynamic Studies: Detailed studies to understand how varying concentrations of this compound produce its therapeutic effects in relevant biological models, providing insights into its potency and efficacy. nih.gov

Integration of Multi-Omics Approaches in Euglobal Research

The integration of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) represents a powerful future direction for comprehensively understanding the biological impact of this compound. Multi-omics technologies provide a holistic view of cellular processes and responses to external stimuli, proving invaluable in studying complex biological systems. nih.govbiotechdelft.combiorxiv.org

Applying multi-omics to this compound research will enable:

Comprehensive Biological Profiling: Analyzing global changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite profiles (metabolomics) in response to this compound treatment in target organisms (e.g., bacteria, cancer cell lines).

Identification of Biomarkers: Discovering novel molecular biomarkers indicative of this compound's efficacy, mechanism of action, or potential resistance development.

Network Pharmacology: Constructing complex biological networks to visualize and understand the intricate interactions between this compound, its targets, and affected cellular pathways, offering a systems-level perspective.

Comparative Omics: Comparing the multi-omics profiles induced by this compound with those of known antibacterial or anticancer agents to identify shared or unique mechanisms.

Development of Advanced Computational Models for Activity Prediction

The development and application of advanced computational models will play an increasingly vital role in accelerating the research and development of this compound. Computational studies have already been applied to euglobals to compare molecular properties and understand the impact of structural variations. mdpi.comresearchgate.net

Future directions include:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: Building sophisticated QSAR and QSPR models specifically for this compound and its analogues to predict their biological activities and physicochemical properties based on their chemical structures. These models are essential for in silico screening and lead optimization. nih.gov

Molecular Docking and Dynamics Simulations: Utilizing molecular docking to predict the binding affinity and orientation of this compound to identified or putative molecular targets, and molecular dynamics simulations to study the stability of these interactions over time.

Machine Learning and Artificial Intelligence: Employing machine learning algorithms to analyze large datasets of this compound's structural features and biological activities, enabling the prediction of novel active compounds and the identification of key structural determinants for desired effects. Various machine learning models, including XGBoost classifiers, have shown high predictive accuracy in related natural product research. researchgate.net

De Novo Design: Developing computational tools for the de novo design of novel this compound-inspired molecules with optimized properties, guiding synthetic efforts towards compounds with enhanced therapeutic potential.

Q & A

Q. What are the primary chemical and biological properties of Euglobal IA1 that make it a focus of pharmacological research?

Answer: this compound is studied for its unique triterpenoid structure and bioactivity, particularly its anti-inflammatory and cytotoxic properties. Key steps to characterize it include:

- Structural analysis : Use NMR, X-ray crystallography, and mass spectrometry to confirm molecular configuration .

- Bioactivity screening : Employ cell-based assays (e.g., TNF-α inhibition in macrophages) to quantify effects .

- Stability testing : Assess solubility and degradation under varying pH/temperature conditions using HPLC .

Q. How can researchers isolate this compound from natural sources, and what are common methodological challenges?

Answer: Isolation typically involves:

- Extraction : Soxhlet extraction with ethanol or methanol from Eucalyptus species .

- Purification : Column chromatography (silica gel or Sephadex LH-20) followed by recrystallization . Challenges include low yield (<0.1% dry weight) and co-elution with structurally similar compounds, requiring advanced techniques like preparative HPLC .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Answer: Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

- Standardized protocols : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and IC50 calculation methods .

- Batch validation : Ensure purity (>95%) via LC-MS and quantify impurities’ bioactivity .

- Meta-analysis : Systematically compare data from ≥5 independent studies to identify confounding variables (e.g., solvent used) .

Q. What advanced methodologies are recommended to optimize this compound’s synthetic pathways for scalable production?

Answer: Semi-synthesis or total synthesis approaches require:

- Retrosynthetic analysis : Identify key intermediates (e.g., lanostane backbone) using computational tools like ChemDraw .

- Catalysis optimization : Test palladium-catalyzed cross-coupling for stereochemical control .

- Yield improvement : Apply design of experiments (DoE) to variables like temperature, solvent polarity, and reaction time .

Q. How can researchers address gaps in understanding this compound’s mechanism of action in cancer cell lines?

Answer: Prioritize:

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like NF-κB or PI3K .

- Validation : Knock out predicted targets via CRISPR-Cas9 and measure bioactivity changes .

Methodological and Analytical Questions

Q. What statistical approaches are most suitable for analyzing dose-response data in this compound toxicity studies?

Answer: Use:

Q. How should researchers structure a literature review to synthesize fragmented findings on this compound’s ecological roles?

Answer: Follow systematic review guidelines:

- Database selection : Use PubMed, SciFinder, and Web of Science with keywords “this compound” + “biosynthesis”/“ecological function” .

- Critical appraisal : Exclude studies with unvalidated extraction methods or lacking purity data .

- Thematic synthesis : Categorize findings into biosynthesis pathways, allelopathic effects, and interspecies interactions .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research, particularly in bioassay protocols?

Answer: Adopt:

Q. How can researchers ethically navigate intellectual property constraints when publishing this compound data?

Answer:

- Patent searches : Use Espacenet or USPTO databases to identify existing claims .

- Material transfer agreements (MTAs) : Secure permissions for sharing proprietary strains or synthetic routes .

- Data anonymization : Omit proprietary synthesis details in public repositories .

Tables: Key Data for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.